molecular formula C15H12ClF3N4 B3036314 2-[(E)-3-[2-chloro-5-(trifluoromethyl)anilino]-1-(dimethylamino)prop-2-enylidene]propanedinitrile CAS No. 339102-73-7

2-[(E)-3-[2-chloro-5-(trifluoromethyl)anilino]-1-(dimethylamino)prop-2-enylidene]propanedinitrile

Cat. No.: B3036314
CAS No.: 339102-73-7
M. Wt: 340.73 g/mol
InChI Key: GCTOQRWYWXNMBK-AATRIKPKSA-N
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Description

2-[(E)-3-[2-chloro-5-(trifluoromethyl)anilino]-1-(dimethylamino)prop-2-enylidene]propanedinitrile is a versatile chemical compound known for its unique properties and applications in various scientific fields. This compound is particularly valuable in drug discovery, catalysis, and material synthesis due to its distinctive chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-3-[2-chloro-5-(trifluoromethyl)anilino]-1-(dimethylamino)prop-2-enylidene]propanedinitrile typically involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with dimethylamino compounds under specific conditions. The reaction is carried out in the presence of a base and a suitable solvent, often under reflux conditions to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(E)-3-[2-chloro-5-(trifluoromethyl)anilino]-1-(dimethylamino)prop-2-enylidene]propanedinitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert this compound into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and include factors like temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

2-[(E)-3-[2-chloro-5-(trifluoromethyl)anilino]-1-(dimethylamino)prop-2-enylidene]propanedinitrile has numerous applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Employed in biological studies to investigate its effects on different biological systems.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the synthesis of materials with specific properties for industrial applications.

Mechanism of Action

The mechanism of action of 2-[(E)-3-[2-chloro-5-(trifluoromethyl)anilino]-1-(dimethylamino)prop-2-enylidene]propanedinitrile involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[(E)-3-[2-chloro-5-(trifluoromethyl)anilino]-1-(dimethylamino)prop-2-enylidene]propanedinitrile include:

  • 2-chloro-5-(trifluoromethyl)aniline
  • Other aniline derivatives with similar functional groups .

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct reactivity and properties. This makes it particularly valuable in applications where specific chemical behaviors are required.

Properties

IUPAC Name

2-[(E)-3-[2-chloro-5-(trifluoromethyl)anilino]-1-(dimethylamino)prop-2-enylidene]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClF3N4/c1-23(2)14(10(8-20)9-21)5-6-22-13-7-11(15(17,18)19)3-4-12(13)16/h3-7,22H,1-2H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCTOQRWYWXNMBK-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=C(C#N)C#N)C=CNC1=C(C=CC(=C1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=C(C#N)C#N)/C=C/NC1=C(C=CC(=C1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClF3N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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